N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide
Description
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, an ethyl-substituted phenyl ring, and a nitrofuran moiety
Properties
IUPAC Name |
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-12-3-5-13(6-4-12)11-18(14-7-8-14)17(20)15-9-10-16(23-15)19(21)22/h3-6,9-10,14H,2,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJBNKSGDCWTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of the nitrofuran moiety: This can be achieved through the nitration of furan, followed by carboxylation to introduce the carboxamide group.
Introduction of the cyclopropyl group: Cyclopropylamine can be reacted with the carboxylated nitrofuran intermediate under appropriate conditions to form the desired cyclopropyl-substituted product.
Attachment of the ethylphenyl group: The final step involves the alkylation of the cyclopropyl-substituted nitrofuran with 4-ethylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro-substituted furan derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro-substituted furan derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving nitrofuran derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitrofuran moiety may play a key role in its biological activity, possibly through redox reactions or interactions with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
- N-cyclopropyl-N-[(4-methylphenyl)methyl]-5-nitrofuran-2-carboxamide
- N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrothiophene-2-carboxamide
Comparison: N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide is unique due to the presence of the nitrofuran moiety, which imparts distinct electronic and steric properties compared to similar compounds with different substituents or heterocycles
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